molecular formula C10H8BrNO2 B556509 5-Bromoindole-3-acetic acid CAS No. 40432-84-6

5-Bromoindole-3-acetic acid

Cat. No.: B556509
CAS No.: 40432-84-6
M. Wt: 254,09 g/mole
InChI Key: WTFGHMZUJMRWBK-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and an acetic acid moiety at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindole-3-acetic acid typically involves the bromination of indole-3-acetic acid. The process begins with the protection of the indole nitrogen, followed by bromination at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Bromination and Oxindole Formation

5-Br-IAA undergoes electrophilic bromination and oxidative transformations under controlled conditions:

  • Reaction with N-Bromosuccinimide (NBS):
    In tert-butanol, 5-Br-IAA reacts with NBS to form 5-bromooxindole-3-acetic acid via a two-step mechanism involving C2,3 double bond bromination and subsequent elimination (Fig. 6 in ).
    • Key intermediates: Oxindole-3-acetic acid (OAA) and brominated oxindoles.
    • Regioselectivity: Bromination occurs preferentially at C-5 due to electronic effects from the indole nitrogen .
Reaction ConditionsProductsYield (%)Reference
NBS (2 eq.), tert-butanol, RT5-Bromooxindole-3-acetic acid60–75

Enzymatic Oxidation for Cytotoxic Activity

5-Br-IAA serves as a prodrug in horseradish peroxidase (HRP)-mediated cancer therapy :

  • Mechanism: HRP oxidizes 5-Br-IAA to generate cytotoxic radicals (e.g., indole-3-aldehyde) that induce DNA damage and apoptosis in tumor cells .
  • Key Findings:
    • Millimolar concentrations of 5-Br-IAA achieved in tumors caused growth delay in xenograft models .
    • Synergy with HRP (1.2 µg/L) enhanced cytotoxicity by 3-fold compared to 5-Br-IAA alone .
EnzymeSubstrateCytotoxic ProductIC50 (µM)Reference
HRP5-Br-IAAIndole-3-aldehyde radicals50–100

Photodynamic Activation

5-Br-IAA exhibits photochemical reactivity with photosensitizers:

  • Mechanism: Under visible light, 5-Br-IAA combined with methylene blue or rose bengal generates reactive oxygen species (ROS), causing oxidative stress in cancer cells .
  • Efficiency: Photolysis for 10 minutes reduced cell survival by 80% in V79 cells .
PhotosensitizerLight SourceCell Survival (%)Reference
Methylene blue450 nm20
Rose bengal550 nm15

Decarboxylation and Functionalization

The acetic acid side chain enables further functionalization:

  • Decarboxylation: Heating with zinc chloride in anhydrous xylene removes CO2, yielding 5-bromoindole (mp 141–148°C) .
  • Esterification: Reacts with methanol/H2SO4 to form methyl esters for improved lipid solubility .
ReactionConditionsProductYield (%)Reference
DecarboxylationZnCl2, xylene, 130°C5-Bromoindole85
EsterificationMeOH, H2SO4, refluxMethyl 5-Br-IAA ester90

Biological Signaling and Phytoremediation

  • Plant Growth Regulation: 5-Br-IAA mimics auxin activity, promoting root elongation at 10–100 nM concentrations .
  • Environmental Applications: Enhances phytoremediation by stimulating pollutant-degrading enzymes in plants .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

5-Bromoindole-3-acetic acid has been identified as an effective herbicide. Research indicates that at low concentrations, it promotes plant growth as an auxin-like compound, while at higher concentrations, it exhibits herbicidal effects. This dual functionality allows it to be utilized in agricultural practices to control weed populations without adversely affecting crop growth .

Table 1: Herbicidal Efficacy of this compound

Concentration (mol/L)Effect on Plant GrowthHerbicidal Activity
0.05Promotes growthNone
0.5Moderate growthLow
5.0Inhibits growthHigh

Biochemical and Pharmacological Applications

Gene Therapy

In the realm of cancer treatment, this compound has been explored for its potential in gene therapy. Specifically, it has been used in conjunction with horseradish peroxidase to convert non-toxic prodrugs into cytotoxic agents targeting tumor cells. Studies show that this compound can effectively induce cell death in cancer cells when activated by specific enzymes .

Table 2: Pharmacological Potential of this compound

Study FocusFindings
Gene TherapyInduces cell death in cancer cells via enzyme activation
Antimicrobial ActivityExhibits antibacterial properties against various strains

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that yield the compound in a pure form suitable for research applications. For instance, one method includes the reaction of bromoacetonitrile with potassium hydroxide in methanol .

Case Study: Synthesis Methodology

  • Reactants:
    • 5-Bromoindole-3-acetonitrile
    • Potassium hydroxide
    • Methanol
  • Procedure: The reactants are combined and heated, followed by acidification to yield the final product.

Research indicates that this compound possesses significant biological activity beyond its use as a herbicide or in gene therapy. It has demonstrated antioxidant properties and potential cytotoxic effects against various pathogens .

Table 3: Biological Activities of this compound

Activity TypeDescriptionObserved Effects
AntioxidantScavenges free radicalsReduces oxidative stress
AntibacterialInhibits growth of pathogenic bacteriaEffective against Pseudomonas aeruginosa and Klebsiella pneumoniae
CytotoxicInduces apoptosis in cancer cellsCell death observed in tumor models

Mechanism of Action

The mechanism of action of 5-Bromoindole-3-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid, binding to receptors involved in plant growth and development. In medicinal chemistry, its brominated structure allows for interactions with various enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromo-1H-indol-3-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in both chemical synthesis and biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

5-Bromoindole-3-acetic acid (5-Br-IAA) is a synthetic derivative of indole-3-acetic acid, a well-known plant hormone. The compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and plant biology. This article explores the biological activity of 5-Br-IAA, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C10_{10}H8_{8}BrNO2_2
  • Molecular Weight : 254.08 g/mol
  • IUPAC Name : 2-(5-bromo-1H-indol-3-yl)acetic acid
  • CAS Number : 40432-84-6

The presence of a bromine atom at the 5th position of the indole ring distinguishes this compound from its parent molecule, indole-3-acetic acid (IAA), enhancing its reactivity and biological properties .

Synthesis Methods

The synthesis of 5-Br-IAA typically involves:

  • Protection of Indole Nitrogen : To prevent unwanted reactions during bromination.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
  • Deprotection : Removing the protective group to yield the final product.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Plant Growth Regulation

As a derivative of IAA, 5-Br-IAA exhibits significant plant growth regulatory effects. It influences various physiological processes, including:

  • Cell Elongation : Enhances growth by promoting cell elongation in stems and roots.
  • Apical Dominance : Affects the growth patterns by inhibiting lateral bud growth.

Research indicates that 5-Br-IAA can mimic IAA's activity, binding to similar receptors involved in plant development.

Anticancer Properties

Recent studies have highlighted the potential of 5-Br-IAA in cancer therapy:

  • Cytotoxicity : It has been shown to decrease cell survival in various cancer cell lines, such as MCF7 (breast cancer) and HT29 (colon cancer). The compound demonstrated a greater cytotoxic effect compared to IAA under identical conditions .
  • Gene Therapy Applications : In combination with horseradish peroxidase (HRP), 5-Br-IAA has been evaluated for its ability to enhance gene therapy effectiveness against solid tumors .
  • Inhibition of Viral Activity : Preliminary findings suggest that it may inhibit the Hepatitis C virus NS3 helicase, indicating potential antiviral applications.

The mechanism by which 5-Br-IAA exerts its biological effects involves several pathways:

  • Receptor Binding : It interacts with auxin receptors in plants, mimicking natural IAA's effects on growth and development.
  • Enzyme Interaction : The brominated structure allows for specific interactions with enzymes involved in cellular processes, potentially inhibiting their activity and leading to therapeutic effects in cancer cells .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
Indole-3-acetic acidC10_{10}H9_{9}NO2_2Natural plant hormone; promotes growth
5-BromoindoleC8_{8}H6_{6}BrNSimple brominated indole; limited activity
Indole-3-butyric acidC12_{12}H15_{15}NO2_2Plant growth regulator; longer chain

The unique combination of a bromine atom and an acetic acid moiety in 5-Br-IAA provides distinct chemical reactivity and biological activity compared to these related compounds.

Case Studies

  • Anticancer Research : A study investigating the effects of 5-Br-IAA on V79 hamster lung fibroblast cells demonstrated significant reductions in cell viability when treated with varying concentrations of the compound alongside HRP .
  • Antimicrobial Activity : In vitro studies have shown that derivatives of indole compounds, including those related to 5-Br-IAA, exhibit strong antimicrobial properties against resistant strains such as MRSA and E. coli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoindole-3-acetic acid?

this compound is synthesized via direct bromination of indole-3-acetic acid using brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Engvild (1977) first reported its synthesis, which involves regioselective bromination at the 5-position of the indole ring . Researchers must optimize reaction temperature and stoichiometry to minimize side products. Post-synthesis purification via recrystallization or HPLC (as described in catalog protocols ) ensures ≥97% purity. Synthetic standards are critical for validating natural isolates, as shown in marine sponge studies .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 3.59 ppm for CH₂ and δ 172.5 ppm for COOH ) confirm substituent positions.
  • Mass spectrometry : HREIMS (e.g., m/z 252.9757) and ESIMS provide molecular ion and fragmentation patterns .
  • HPLC : Reverse-phase C-18 columns with photodiode array detection (e.g., 202 nm) assess purity and resolve co-eluting impurities .
  • Melting point analysis : A sharp mp range (141–145°C) indicates crystallinity and purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store at 0–6°C in airtight, light-protected containers to prevent degradation via bromine dissociation or oxidation . Lyophilized powders are stable for years, while solutions in polar solvents (e.g., methanol) should be prepared fresh or stored at -20°C for short-term use. Regular purity checks via HPLC are recommended for long-term studies .

Advanced Research Questions

Q. How can researchers address challenges in detecting this compound in complex biological matrices?

Matrix interference in biological samples (e.g., marine extracts or cell lysates) requires:

  • Sample pre-treatment : Solid-phase extraction (SPE) with C-18 cartridges to remove lipids and proteins .
  • Chromatographic optimization : Gradient elution on UPLC systems paired with tandem MS (LC-MS/MS) for enhanced sensitivity .
  • Isotopic labeling : Use of deuterated analogs (e.g., 5-hydroxyindole-3-acetic-2,2-d₂ acid ) as internal standards to correct for ion suppression.

Q. What experimental considerations are critical when evaluating the cytotoxic effects of this compound in human cell lines?

  • Cell line selection : Use isogenic cell lines (e.g., HCT-116 colon cancer cells) to isolate genetic variables .
  • Dose-response curves : Test a wide concentration range (e.g., 1–100 µM) to identify IC₅₀ values.
  • Controls : Include synthetic this compound (e.g., Aldrich standards ) and structurally related indoles (e.g., indole-3-acetic acid ) to assess specificity.
  • Mechanistic assays : Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) or ROS detection to elucidate pathways .

Q. How do spectral data (e.g., NMR, MS) for synthetic and naturally isolated this compound compare, and what implications does this have for structural validation?

Natural isolates from Smenospongia sp. show identical ¹H/¹³C NMR shifts and MS profiles to synthetic standards, confirming structural consistency . However, natural extracts may contain trace co-metabolites (e.g., brominated tryptophan derivatives ) that require chromatographic separation. Discrepancies in optical rotation ([α]D) or minor NMR splitting (due to bromine’s quadrupolar effects) should prompt re-evaluation of purification protocols .

Q. Methodological Resources

  • Spectral libraries : Reference Aldrich or Combi-Blocks datasets for NMR/MS comparisons .
  • Cytotoxicity protocols : Follow HCT-116 cell culture and MTT assay guidelines from marine natural product studies .
  • Analytical validation : Use deuterated internal standards and multi-technique approaches (HPLC-NMR-MS) for complex matrices .

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFGHMZUJMRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193455
Record name 5-Bromo-3-indoleacetic acid
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40432-84-6
Record name (5-Bromo-1H-indol-3-yl)acetic acid
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Record name 5-bromo-3-indoleacetic acid
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Record name 5-BROMO-3-INDOLEACETIC ACID
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Retrosynthesis Analysis

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